molecular formula C22H26O4 B13719739 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid

3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid

Cat. No.: B13719739
M. Wt: 354.4 g/mol
InChI Key: KCIZJZMPDKEYJR-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid (hereafter referred to as Compound A) features an acrylic acid backbone substituted with a phenyl ring bearing two alkoxy groups: a 4-tert-butyl-benzyloxy group at the para position and an ethoxy group at the meta position . Its molecular formula is C₂₂H₂₆O₄, with a molecular weight of 354.44 g/mol. The tert-butyl group enhances lipophilicity, while the ethoxy and benzyloxy substituents influence electronic and steric properties, impacting reactivity and biological interactions.

This suggests that Compound A likely follows a similar pathway, substituting the aldehyde precursor with 4-(4-tert-butyl-benzyloxy)-3-ethoxy-benzaldehyde.

Properties

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24)

InChI Key

KCIZJZMPDKEYJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-tert-butylbenzyl alcohol and 3-ethoxyphenol.

    Formation of Benzyloxy Intermediate: The 4-tert-butylbenzyl alcohol is reacted with 3-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the benzyloxy intermediate.

    Acrylic Acid Introduction: The benzyloxy intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of Compound A, highlighting differences in substituents and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Features Reference
Compound A C₂₂H₂₆O₄ 354.44 4-(4-tert-butyl-benzyloxy), 3-ethoxy High lipophilicity due to tert-butyl
3-(4-Benzyloxy-3-ethoxy-phenyl)-acrylic acid C₁₈H₁₈O₄ 298.34 4-benzyloxy, 3-ethoxy Lower steric bulk compared to Compound A
(E)-3-(4-Ethoxybenzoyl)acrylic acid C₁₂H₁₁O₄ 219.21 4-ethoxybenzoyl Conjugated carbonyl enhances reactivity
3-(4-Butoxy-3-ethoxy-phenyl)-acrylic acid C₁₅H₂₀O₄ 264.31 4-butoxy, 3-ethoxy Longer alkyl chain increases flexibility
(E)-3-(4-Tert-butoxyphenyl)acrylic acid C₁₃H₁₆O₃ 220.26 4-tert-butoxy Reduced steric hindrance vs. Compound A
(E)-3-(4-((2,4-dichlorobenzyl)oxy)phenyl)acrylic acid C₁₆H₁₂Cl₂O₃ 323.17 4-(2,4-dichlorobenzyloxy) Electrophilic Cl atoms enhance bioactivity

Key Observations :

  • Lipophilicity : Compound A’s tert-butyl-benzyloxy group confers higher lipophilicity (logP ~4.5 estimated) compared to analogs with smaller substituents (e.g., benzyloxy or ethoxybenzoyl). This property may enhance membrane permeability in biological systems .
  • Electronic Effects : Electron-withdrawing groups (e.g., dichlorobenzyloxy in ) increase electrophilicity, enhancing reactivity in Michael addition or nucleophilic substitution reactions.

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